molecular formula C15H15NO3S B5551494 6,7-dimethoxy-4-(2-thienyl)-3,4-dihydro-2(1H)-quinolinone

6,7-dimethoxy-4-(2-thienyl)-3,4-dihydro-2(1H)-quinolinone

Cat. No.: B5551494
M. Wt: 289.4 g/mol
InChI Key: WJTOHGOOLPRBHX-UHFFFAOYSA-N
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Description

6,7-dimethoxy-4-(2-thienyl)-3,4-dihydro-2(1H)-quinolinone is a heterocyclic compound that features a quinolinone core with methoxy groups at the 6 and 7 positions and a thienyl group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-4-(2-thienyl)-3,4-dihydro-2(1H)-quinolinone typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 6,7-dimethoxy-1-tetralone with 2-thiophenecarboxaldehyde in the presence of a base, followed by cyclization and reduction steps to yield the desired quinolinone derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions to ensure efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

6,7-dimethoxy-4-(2-thienyl)-3,4-dihydro-2(1H)-quinolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can yield dihydroquinolinone derivatives.

    Substitution: The methoxy and thienyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or halides in the presence of catalysts or under acidic/basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with higher oxidation states, while reduction can produce dihydroquinolinone derivatives.

Scientific Research Applications

6,7-dimethoxy-4-(2-thienyl)-3,4-dihydro-2(1H)-quinolinone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-4-(2-thienyl)-3,4-dihydro-2(1H)-quinolinone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-dimethoxy-4-methylquinolinone
  • 6,7-dimethoxy-4-phenylquinolinone
  • 6,7-dimethoxy-4-(2-furyl)-3,4-dihydro-2(1H)-quinolinone

Uniqueness

6,7-dimethoxy-4-(2-thienyl)-3,4-dihydro-2(1H)-quinolinone is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties compared to other similar compounds

Properties

IUPAC Name

6,7-dimethoxy-4-thiophen-2-yl-3,4-dihydro-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c1-18-12-6-9-10(14-4-3-5-20-14)7-15(17)16-11(9)8-13(12)19-2/h3-6,8,10H,7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTOHGOOLPRBHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(CC(=O)N2)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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